(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate
Description
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Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrO5S2/c20-12-3-6-15(7-4-12)27(22,23)25-13-5-8-16-17(10-13)24-18(19(16)21)11-14-2-1-9-26-14/h1-11H/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAODWWKHKGFKU-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety linked to a thiophene ring and a sulfonate group. The molecular formula is CHBrOS, with a molecular weight of approximately 388.24 g/mol. Its structure is conducive to interactions with biological macromolecules, which is crucial for its activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting monoamine oxidase (MAO), particularly the MAO-A isoform, which is involved in the metabolism of neurotransmitters .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains of bacteria. It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
- Cytotoxic Effects : Cytotoxicity assays have revealed that the compound may induce cell death in certain cancer cell lines, suggesting its potential as an anticancer agent. Notably, it demonstrated low cytotoxicity in non-cancerous cell lines, which is favorable for therapeutic applications .
In Vitro Studies
In vitro studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
- Monoamine Oxidase Inhibition : A study conducted on various derivatives of benzofuran indicated that modifications to the structure could enhance MAO-A inhibition significantly. The presence of halogen atoms in the aromatic rings was found to increase binding affinity .
- Antimicrobial Screening : In another investigation, this compound was tested against drug-resistant strains of Staphylococcus aureus. Results showed that it had comparable efficacy to existing antibiotics, making it a candidate for further development .
Scientific Research Applications
The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data and documented case studies.
Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties. Its structure suggests that it may interact with biological targets due to the presence of both the benzofuran and thiophene moieties, which are known to exhibit various biological activities.
Material Science
The unique structural features of this compound make it a candidate for use in organic electronics and photovoltaic devices.
Case Study: Organic Photovoltaics
Research has demonstrated that compounds with thiophene and benzofuran units can enhance charge transport properties in organic photovoltaic cells. A recent study highlighted the use of similar compounds in improving the efficiency of solar cells by optimizing light absorption and charge mobility .
Photochemistry
The compound's ability to undergo photochemical reactions makes it suitable for applications in photodynamic therapy (PDT). The thiophene group can absorb light effectively, which could be harnessed for therapeutic purposes.
Case Study: Photodynamic Therapy
In PDT, photosensitizers are activated by light to produce reactive oxygen species that can kill cancer cells. Compounds with similar structures have been evaluated for their efficacy as photosensitizers, showing significant promise in preclinical models.
Q & A
Basic: How can I optimize the synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate to improve yield and purity?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates and dissolve aromatic substrates .
- Catalysts : Palladium or nickel complexes (e.g., Pd(PPh₃)₄) are critical for Suzuki or Sonogashira coupling reactions to introduce the thiophene or bromobenzenesulfonate groups .
- Temperature : Maintain 60–80°C during cyclization to minimize side reactions while promoting benzofuran core formation .
- Reaction time : Monitor via TLC; typical condensation steps require 12–24 hours for completion .
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the (Z)-isomer selectively .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming its (Z)-configuration?
Answer:
- ¹H/¹³C NMR : Key signals include the thiophen-2-ylmethylene proton (δ 7.8–8.2 ppm, singlet) and the 4-bromobenzenesulfonate aromatic protons (δ 7.6–7.9 ppm, doublet). The (Z)-configuration is confirmed by NOE correlations between the benzofuran C3-oxo group and the thiophene methylene proton .
- IR Spectroscopy : Stretching vibrations for the sulfonate group (S=O at 1170–1250 cm⁻¹) and the benzofuran carbonyl (C=O at 1680–1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Basic: How does the stability of this compound vary under different storage conditions?
Answer:
- Light sensitivity : The 4-bromobenzenesulfonate group is prone to photodegradation; store in amber vials at –20°C .
- Humidity : Hydrolytic cleavage of the sulfonate ester can occur in aqueous environments. Use desiccants (e.g., silica gel) for long-term storage .
- Thermal stability : Decomposition above 150°C; differential scanning calorimetry (DSC) is recommended to assess melting points and phase transitions .
Advanced: What reaction mechanisms govern the substitution or elimination of the sulfonate group in downstream modifications?
Answer:
- Nucleophilic substitution (SN2) : The sulfonate group acts as a leaving group in reactions with nucleophiles (e.g., amines, thiols). Polar solvents (DMF) and elevated temperatures (70–90°C) facilitate this process. Steric hindrance from the bromobenzene ring may reduce reaction rates .
- Elimination : Under basic conditions (e.g., K₂CO₃ in ethanol), β-elimination can occur, forming a quinone methide intermediate. Monitor via UV-Vis spectroscopy (λ ~400 nm) .
Advanced: How can computational modeling predict binding interactions between this compound and biological targets?
Answer:
- Docking simulations (AutoDock Vina) : Use the crystal structure of target enzymes (e.g., COX-2 or kinase domains) to model binding poses. The thiophene and sulfonate groups show high affinity for hydrophobic pockets and hydrogen bonding with catalytic residues .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
- QSAR models : Corolate substituent effects (e.g., bromine vs. chlorine) with inhibitory activity (IC₅₀) to prioritize synthetic targets .
Advanced: What strategies can establish structure-activity relationships (SAR) for this compound’s bioactivity?
Answer:
- Analog synthesis : Modify the thiophene (e.g., 3-methylthiophene) or sulfonate (e.g., 4-nitro substitution) groups to assess electronic effects on enzyme inhibition .
- Biological assays : Test analogs against panels of targets (e.g., antimicrobial activity via MIC assays; kinase inhibition via ADP-Glo™ assays) .
- Pharmacophore mapping : Identify essential moieties (e.g., benzofuran carbonyl, sulfonate orientation) using MOE or Schrödinger suites .
Advanced: How should researchers resolve contradictions in biological activity data caused by substituent variations?
Answer:
- Case study : Compare 4-bromo (target compound) vs. 4-chloro analogs. The bromine’s higher electronegativity may enhance binding to targets with polar active sites (e.g., CYP450 enzymes), while chlorine derivatives show better membrane permeability .
- Statistical analysis : Use ANOVA to evaluate significance of substituent effects across replicates. Confounding factors (e.g., solubility differences) require normalization via LogP measurements .
Advanced: What methodologies enable the design of analogs with modified functional groups while retaining bioactivity?
Answer:
- Click chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at the benzofuran 6-position .
- Protecting group strategies : Temporarily mask the sulfonate group with tert-butyl esters during thiophene modifications .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to isolate enantiomers of chiral analogs for activity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
